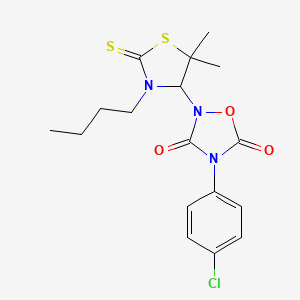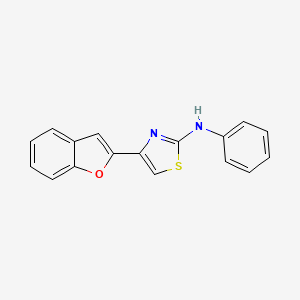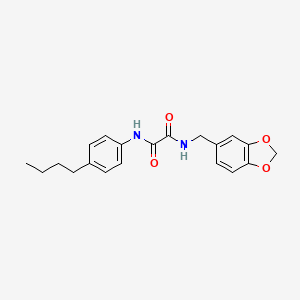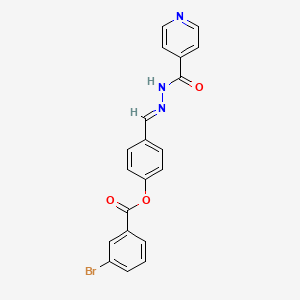
2-(3-Butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(4-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(4-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione” is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, an oxadiazolidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-Butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(4-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidine Ring: Starting with a suitable thioamide and an α-halo ketone, the thiazolidine ring can be formed through a cyclization reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Formation of the Oxadiazolidine Ring: The oxadiazolidine ring can be synthesized by reacting a hydrazine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions could target the oxadiazolidine ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Anti-inflammatory Properties: Research into its ability to reduce inflammation.
Industry
Materials Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “2-(3-Butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(4-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Oxadiazolidines: Studied for their potential as antimicrobial agents.
Chlorophenyl Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
“2-(3-Butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(4-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione” is unique due to its combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C17H20ClN3O3S2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(3-butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(4-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-4-5-10-19-13(17(2,3)26-16(19)25)21-14(22)20(15(23)24-21)12-8-6-11(18)7-9-12/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
KTJWIJPRWQZYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C(SC1=S)(C)C)N2C(=O)N(C(=O)O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid](/img/structure/B11555215.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11555228.png)
![2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl naphthalen-1-ylacetate](/img/structure/B11555236.png)
![(3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11555241.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11555244.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11555254.png)

![2,2-bis(4-methylphenyl)-N'-[(1Z)-1-phenylpropylidene]cyclopropanecarbohydrazide](/img/structure/B11555264.png)
![6-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11555267.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11555272.png)
![N-({N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11555274.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-{4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B11555276.png)
